Cas no 1339605-01-4 (2-amino-4-(dimethylamino)-2-methylbutan-1-ol)

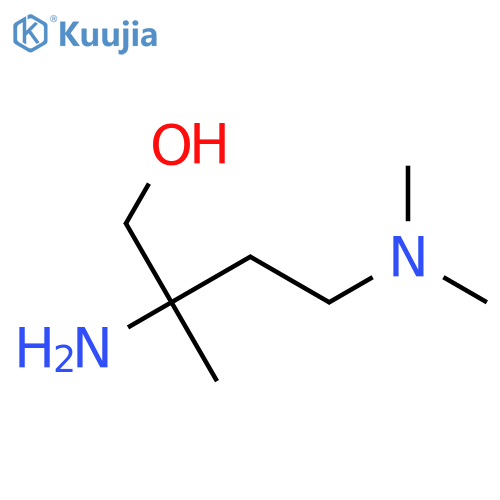

1339605-01-4 structure

商品名:2-amino-4-(dimethylamino)-2-methylbutan-1-ol

2-amino-4-(dimethylamino)-2-methylbutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-(dimethylamino)-2-methylbutan-1-ol

- AKOS014127526

- EN300-1847127

- 1339605-01-4

- SCHEMBL6839825

-

- インチ: 1S/C7H18N2O/c1-7(8,6-10)4-5-9(2)3/h10H,4-6,8H2,1-3H3

- InChIKey: UFVKGCDJSMNEHK-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(CCN(C)C)N

計算された属性

- せいみつぶんしりょう: 146.141913202g/mol

- どういたいしつりょう: 146.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 95.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 49.5Ų

2-amino-4-(dimethylamino)-2-methylbutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1847127-0.1g |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol |

1339605-01-4 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1847127-5g |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol |

1339605-01-4 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1847127-0.25g |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol |

1339605-01-4 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1847127-0.5g |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol |

1339605-01-4 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1847127-10g |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol |

1339605-01-4 | 10g |

$3622.0 | 2023-09-19 | ||

| Enamine | EN300-1847127-1g |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol |

1339605-01-4 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1847127-2.5g |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol |

1339605-01-4 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1847127-1.0g |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol |

1339605-01-4 | 1g |

$0.0 | 2023-05-26 | ||

| Enamine | EN300-1847127-0.05g |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol |

1339605-01-4 | 0.05g |

$707.0 | 2023-09-19 |

2-amino-4-(dimethylamino)-2-methylbutan-1-ol 関連文献

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1339605-01-4 (2-amino-4-(dimethylamino)-2-methylbutan-1-ol) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量